2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride -

2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride

Catalog Number: EVT-4552683
CAS Number:
Molecular Formula: C14H24BrCl2N3O3
Molecular Weight: 433.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-(±)-N-Methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride

Compound Description: This compound (1) is a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride (2). It was synthesized using trans-(±)-N,N'-dimethyl-N-[2-(3-pyridyl)ethyl]-1,2-cyclohexanediamine (9) as a key intermediate. []

Relevance: While not directly structurally analogous to 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride, compound 1 shares the presence of a [2-(dimethylamino)ethyl]amino moiety. Additionally, both compounds were explored within the context of analgesic research, specifically targeting opioid receptors. []

trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride

Compound Description: This compound (2) serves as the parent structure for the kappa opioid analgesic derivative trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride (1). []

Relevance: Although lacking the specific structural features of 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride, its role as the core structure for compound 1, which does share the [2-(dimethylamino)ethyl]amino moiety, makes it relevant in understanding the structure-activity relationships within this class of analgesics. []

trans-(±)-N,N'-dimethyl-N-[2-(3-pyridyl)ethyl]-1,2-cyclohexanediamine

Compound Description: This compound (9) is a key intermediate in the synthesis of trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride (1). It is formed by the nucleophilic addition of 3-[2-(methylamino)ethyl]pyridine (6) to the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane (4). []

Relevance: Compound 9 shares the [2-(dimethylamino)ethyl]amino moiety with 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride. This structural similarity, and its use in the synthesis of compound 1, highlights the importance of this moiety in the development of certain analgesics. []

N-methyl-N,N-di-[2-(2-pyridyl)ethylamine]

Compound Description: This compound (11) is formed when 2-[2-(methylamino)ethyl]pyridine (5) is refluxed in toluene with ammonium chloride. []

Relevance: Compound 11 demonstrates the reactivity of the [2-(methylamino)ethyl]pyridine moiety present in both itself and 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride. The formation of 11 through a self-condensation reaction underscores the potential for side reactions when working with this structural motif. []

N-methyl-N,N-di[2-(4-pyridyl)ethylamine]

Compound Description: Similar to compound 11, N-methyl-N,N-di[2-(4-pyridyl)ethylamine] (13) is formed from 4-[2-(methylamino)ethyl]pyridine (7) under reflux in toluene with ammonium chloride. []

Relevance: Compound 13, like 11, exemplifies the reactivity of the [2-(methylamino)ethyl]pyridine motif. Its formation highlights the need for controlled reaction conditions when synthesizing compounds containing this structural element, which is also present in 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride. []

trans-(±)-N,N′-dimethyl-N-[2-(2-pyridyl)ethyl]-1,2-cyclohexanediamine

Compound Description: This compound (8) is produced by the ring-opening of 7-methyl-7-azabicyclo[4.1.0]heptane (4) with 2-[2-(methylamino)ethyl]pyridine (5) under controlled reaction conditions. []

Relevance: Compound 8 highlights the importance of carefully controlled conditions when working with reactive moieties like [2-(methylamino)ethyl]pyridine, which is present in both 8 and 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride. Its successful synthesis under controlled conditions provides insight into strategies for avoiding the formation of undesired byproducts like compounds 11 and 13. []

trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine

Compound Description: Analogous to compound 8, trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine (10) is synthesized by reacting 7-methyl-7-azabicyclo[4.1.0]heptane (4) with 4-[2-(methylamino)ethyl]pyridine (7) under controlled conditions. []

Relevance: Compound 10, similar to 8, emphasizes the importance of controlled reaction conditions for the successful synthesis of compounds containing the [2-(methylamino)ethyl]pyridine structural motif, which is also found in 2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride. Its controlled synthesis demonstrates strategies for avoiding self-condensation reactions leading to undesired byproducts like compounds 11 and 13. []

Properties

Product Name

2-[2-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride

IUPAC Name

2-[2-bromo-4-[[2-(dimethylamino)ethylamino]methyl]-6-methoxyphenoxy]acetamide;dihydrochloride

Molecular Formula

C14H24BrCl2N3O3

Molecular Weight

433.2 g/mol

InChI

InChI=1S/C14H22BrN3O3.2ClH/c1-18(2)5-4-17-8-10-6-11(15)14(12(7-10)20-3)21-9-13(16)19;;/h6-7,17H,4-5,8-9H2,1-3H3,(H2,16,19);2*1H

InChI Key

KYOCOXMRRGMJLK-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC.Cl.Cl

Canonical SMILES

CN(C)CCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.